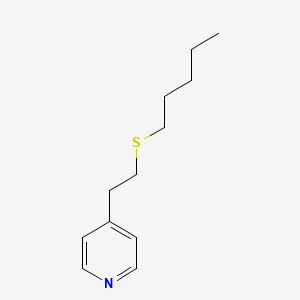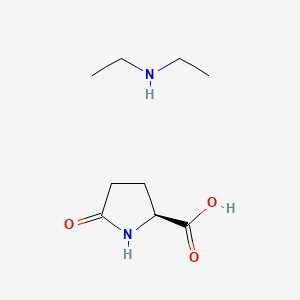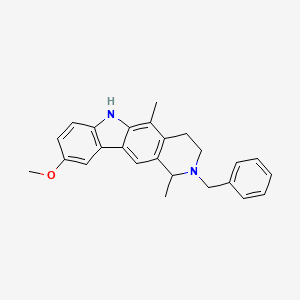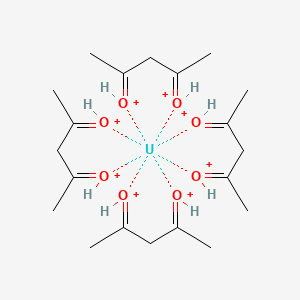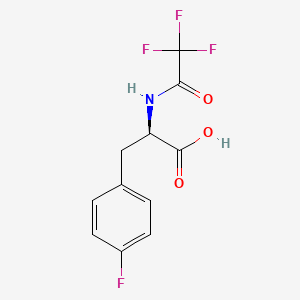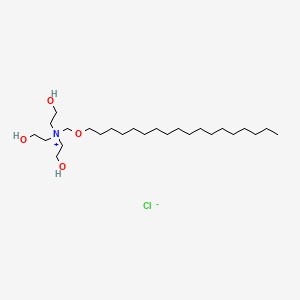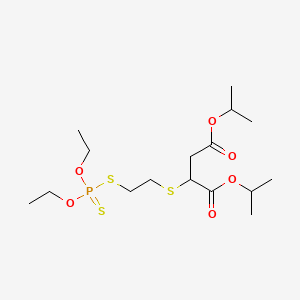
Butanedioic acid, ((2-((diethoxyphosphinothioyl)thio)ethyl)thio)-, bis(1-methylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, ((2-((diethoxyphosphinothioyl)thio)ethyl)thio)-, bis(1-methylethyl) ester is a complex organic compound with a unique structure that includes both phosphinothioyl and thioether functionalities
Méthodes De Préparation
The synthesis of Butanedioic acid, ((2-((diethoxyphosphinothioyl)thio)ethyl)thio)-, bis(1-methylethyl) ester involves multiple steps. One common method includes the esterification of butanedioic acid with diethoxyphosphinothioyl thioethyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
Butanedioic acid, ((2-((diethoxyphosphinothioyl)thio)ethyl)thio)-, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphinothioyl group, where nucleophiles like amines or alcohols replace the ethoxy groups.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.
Medicine: Research is ongoing into its use as a prodrug, where it can be metabolized into active pharmacological agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Butanedioic acid, ((2-((diethoxyphosphinothioyl)thio)ethyl)thio)-, bis(1-methylethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The phosphinothioyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar compounds include:
Diethyl succinate: A simpler ester of butanedioic acid, used primarily as a solvent and intermediate in organic synthesis.
Dimethyl succinate: Another ester of butanedioic acid, with applications in the production of biodegradable plastics.
Succinic acid: The parent compound, used in the food and beverage industry as an acidity regulator and in the production of polymers.
Propriétés
Numéro CAS |
63234-02-6 |
|---|---|
Formule moléculaire |
C16H31O6PS3 |
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
dipropan-2-yl 2-(2-diethoxyphosphinothioylsulfanylethylsulfanyl)butanedioate |
InChI |
InChI=1S/C16H31O6PS3/c1-7-19-23(24,20-8-2)26-10-9-25-14(16(18)22-13(5)6)11-15(17)21-12(3)4/h12-14H,7-11H2,1-6H3 |
Clé InChI |
QDKOCDCBTWVMRS-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)SCCSC(CC(=O)OC(C)C)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


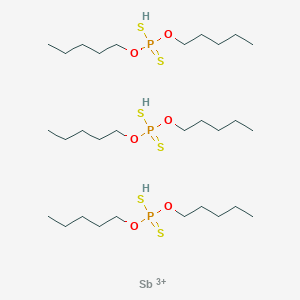

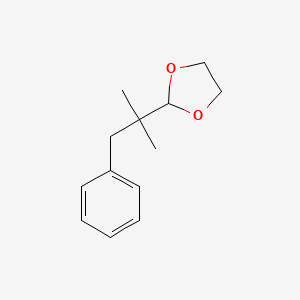

![Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane](/img/structure/B12686587.png)
